2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide
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Overview
Description
2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide is a chemical compound belonging to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. This compound features a pyrido[2,3-d]pyrimidin core with hydroxy and methyl groups, as well as a thioacetamide moiety.
Mechanism of Action
Target of Action
The primary targets of the compound “2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide” are currently unknown
Biochemical Pathways
Pyrido[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, have been found to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . They have been shown to interact with various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Result of Action
Given the broad spectrum of activities of pyrido[2,3-d]pyrimidines, it is plausible that this compound could have diverse effects on cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrido[2,3-d]pyrimidin core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The hydroxy and methyl groups are introduced through subsequent functional group modifications.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the hydroxy group to a carbonyl group.
Reduction: : Reduction of the pyrido[2,3-d]pyrimidin core.
Substitution: : Replacement of the thioacetamide group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: : Formation of 2-((4-oxo-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide.
Reduction: : Production of 2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide.
Substitution: : Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the hydroxy and methyl groups on the pyrido[2,3-d]pyrimidin core. Similar compounds include:
2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-phenylethanone
These compounds share the pyrido[2,3-d]pyrimidin core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-7-5-8(2)14-11-10(7)12(19)16-13(15-11)20-6-9(18)17(3)4/h5H,6H2,1-4H3,(H,14,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJDUQMLMOUZRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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